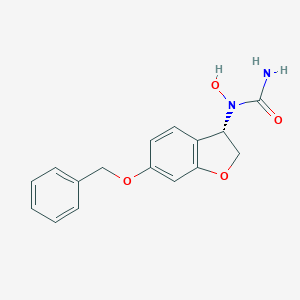

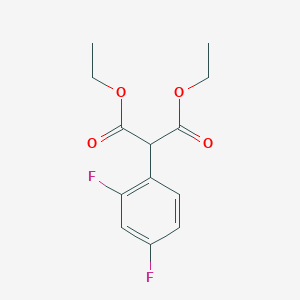

Diethyl (2,4-difluorophenyl)propanedioate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of diethyl propanedioate derivatives can involve different chemical reactions. For instance, diethyl malonyl radicals can be generated via photolysis and added to olefins in a radical chain process propagated by phenyl selenide transfer . Another method includes the condensation of diethyl (4-methoxybenzyl)propanedioate with 3,5-dimethyl-1H-pyrazole to yield a compound with a significant dihedral angle between the benzene and pyrazole rings . These methods indicate that diethyl propanedioate derivatives can be synthesized through various pathways, including radical addition and condensation reactions.

Molecular Structure Analysis

The molecular structure of diethyl propanedioate derivatives can be complex, with dihedral angles and crystal packing influenced by interactions such as C—H⋯O, which can link molecules into centrosymmetric dimers . X-ray diffraction studies are often used to determine the conformation of substituents on the molecule, which can affect the properties and reactivity of the compound .

Chemical Reactions Analysis

Diethyl propanedioate derivatives can undergo a range of chemical reactions. For example, intramolecular cyclization catalyzed by boron trifluoride diethyl etherate can produce novel compounds like 3-phosphonylated indoles . The Diels-Alder reaction is another example, where diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate reacts with cyclopentadiene to give diastereomers with high selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl propanedioate derivatives can be studied through various techniques. Electrochemical characterization, such as cyclic voltammetry and differential pulse voltammetry, can establish redox processes and assess the functional groups involved . The complexation behavior with metal ions can be studied using electrochemistry and UV-Vis spectroscopy . Additionally, excess molar volumes of binary mixtures with alcohols can be measured and fitted to equations to understand the interactions between molecules .

科研应用

Crystallography and Ligand Design

Diethyl[(4-chlorophenyl)(dibenzylamino)methyl]propanedioate, a structurally related compound, has been synthesized, showcasing its potential as a ligand with two coordination pockets for metal atoms, as evidenced by its crystal structure obtained through X-ray diffraction, spectral analyses (IR, 1H NMR), and elemental analyses (Meskini et al., 2010).

Chiral Compound Synthesis

The synthesis of diastereomerically pure 2,2-dimethyl-1,3-diphenyl-1,3-propanediols from diethyl malonate, resolved through diesters of (−)-camphanic acid and N-carbethoxy-l-proline, has been reported. The absolute configuration of the enantiomer was confirmed by X-ray crystallography, illustrating its application in creating chiral compounds for further research and development (Bhowmick et al., 2002).

Complexation with Lanthanide Cations

Research into the electrochemical characterization of diethyl 2-[(E)-3-azulen-1-ylprop-2-enylidene]propanedioate, including its complexation behavior towards lanthanide metal ions like Sm 3+, Eu 3+, Yb 3+, and Tb 3+, demonstrates its utility in studying metal-ligand interactions through electrochemistry and UV-Vis spectroscopy (Amarandei et al., 2014).

Chemical Synthesis Optimization

A concise synthesis process for 1,3-diacetoxy-2-[2′-(2″,4″-difluorophenyl)prop-2′-en-1′-yl]propane has been developed, demonstrating the optimization of synthesis routes for complex organic compounds. The process involves C-alkylation of diethyl malonate, reduction of ester groups, acylation, and final coupling with 2,4-difluorophenylmagnesium bromide, showcasing advancements in organic synthesis techniques (Chen et al., 2015).

Downstream Processing in Microbial Production

A review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, with a focus on separation methods from fermentation broth, highlights the critical role of this compound in reducing production costs for bio-based chemicals. This work emphasizes the need for improved yield, purity, and energy efficiency in the microbial production of diols (Xiu & Zeng, 2008).

Polymerization for Plastic Substitution

Enzymatic synthesis of lignin derivable pyridine-based polyesters, including polymers derived from diethyl 2,4-difluorophenylpropanedioate, offers a sustainable alternative to petroleum-derived plastics. This research underlines the potential of bio-based polymers in addressing global plastic pollution through enzymatic catalysis (Pellis et al., 2019).

性质

IUPAC Name |

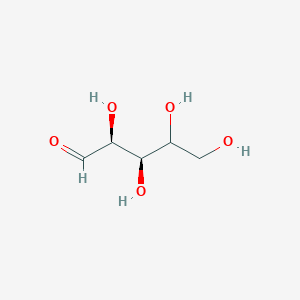

diethyl 2-(2,4-difluorophenyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEHSLFAPHENRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)F)F)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382192 |

Source

|

| Record name | Diethyl (2,4-difluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (2,4-difluorophenyl)propanedioate | |

CAS RN |

137186-30-2 |

Source

|

| Record name | Diethyl (2,4-difluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)

![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)